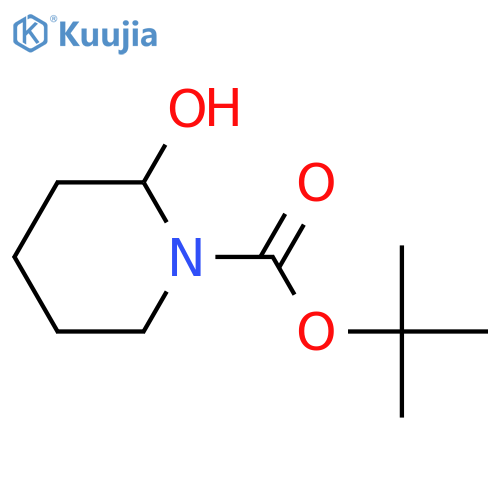

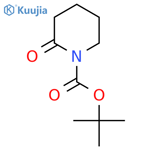

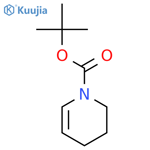

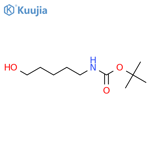

Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols

,

Tetrahedron Letters,

2011,

52(51),

6880-6882